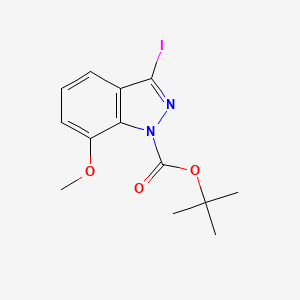

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate

Description

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS 639084-05-2) is a heterocyclic compound with the molecular formula C₁₃H₁₅IN₂O₃ and a molecular weight of 374.17 g/mol. It is characterized by a tert-butyl carbamate group at the 1-position, an iodine atom at the 3-position, and a methoxy group at the 7-position of the indazole scaffold . This compound is primarily utilized in medicinal chemistry as a synthetic intermediate, particularly in kinase inhibitor development via cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) due to the reactivity of the iodine substituent . It is stored at 2–8°C in the dark and has a purity >95% .

Properties

IUPAC Name |

tert-butyl 3-iodo-7-methoxyindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-10-8(11(14)15-16)6-5-7-9(10)18-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJZJGMJVPARQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2OC)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a solvent like acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives .

Scientific Research Applications

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate and its analogs significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural Analogues and Similarity Scores

From computational similarity assessments (), key analogs include:

| CAS No. | Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 936138-17-9 | tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate | 0.82 | Hydroxy at position 5 vs. methoxy at 7 |

| 1426425-59-3 | Unspecified tert-butyl indazole derivative | 0.78 | Likely substituent position variations |

| 351210-07-6 | tert-Butyl 3-iodo-1H-indazole-1-carboxylate | 0.73 | Absence of methoxy at position 7 |

| 1204298-58-7 | tert-Butyl 3-amino-1H-indazole-1-carboxylate | 0.73 | Amino at position 3 vs. iodo at 3 |

Physicochemical Properties

| Property | Target Compound | CAS 351210-07-6 (No Methoxy) | CAS 1204298-58-7 (Amino Derivative) |

|---|---|---|---|

| Molecular Weight | 374.17 g/mol | 344.00 g/mol | 233.27 g/mol |

| Solubility | Low (requires DMSO/sonication) | Moderate | Higher (due to amino group) |

| Stability | Light-sensitive; 2–8°C storage | Similar | More stable at RT |

| Reactivity | Iodo group enables cross-coupling | Less reactive | Amino group allows nucleophilic substitution |

Biological Activity

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate is an indazole derivative with significant potential in pharmaceutical applications due to its diverse biological activities. Its molecular formula is C₁₃H₁₅IN₂O₃, and it has a molecular weight of 374.17 g/mol. This compound exhibits unique properties attributed to its functional groups, including a tert-butyl group, an iodine atom at the 3-position, and a methoxy group at the 7-position of the indazole ring. These features contribute to its reactivity and potential for further derivatization, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

- Starting Materials : Use of 3-iodo-7-methoxy-1H-indazole as a precursor.

- Reagents : Di-tert-butyl dicarbonate (Boc2O), triethylamine, and N,N-dimethylaminopyridine (DMAP) in acetonitrile.

- Conditions : Reactions are generally carried out at room temperature for several hours.

- Purification : The product is extracted with ethyl acetate and purified through standard techniques.

Biological Activities

The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer properties.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. For instance, studies have evaluated its inhibitory effects against several human cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 5.15 | Induces apoptosis via Bcl2 inhibition |

| A549 (Lung) | Not specified | Cell cycle arrest |

| PC-3 (Prostate) | Not specified | Potentially targets p53 pathway |

| Hep-G2 (Liver) | Not specified | Cytotoxic effects on cancer cells |

These findings suggest that the compound may selectively inhibit cancer cell proliferation while showing lower toxicity towards normal cells, as indicated by higher IC50 values in non-cancerous HEK-293 cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substituents on the indazole ring significantly influence biological activity. The presence of iodine and methoxy groups at specific positions enhances the compound's ability to interact with biological targets, such as kinases involved in cancer progression.

Case Studies

A notable case study involved the evaluation of similar indazole derivatives that demonstrated potent inhibitory effects against various kinases:

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate in academic settings?

The synthesis typically involves sequential functionalization of the indazole core. A common approach includes:

- Protection/Deprotection : Introducing the tert-butyl carbamate group via Boc-protection under anhydrous conditions using reagents like di-tert-butyl dicarbonate (Boc₂O) .

- Iodination : Electrophilic iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Key challenges include minimizing dehalogenation side reactions and ensuring regioselectivity during iodination .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C7, iodo at C3) and Boc-group integrity. Aromatic proton splitting patterns in ¹H NMR distinguish indazole regioisomers .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

- IR Spectroscopy : Detection of carbonyl stretching (~1700 cm⁻¹) from the Boc group and C-I stretching (~500 cm⁻¹) .

Q. How should researchers handle solubility challenges during cross-coupling reactions involving this compound?

- Solvent Optimization : Use polar aprotic solvents (DMSO, DMF) or mixed solvents (THF/water) to enhance solubility.

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) improve reactivity in Suzuki-Miyaura couplings .

- Temperature Control : Elevated temperatures (80–100°C) may be required, but monitor for Boc-group degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Data Collection : Use single crystals grown via slow evaporation (e.g., dichloromethane/hexane).

- Refinement : SHELXL or similar software for structure solution, incorporating restraints for disordered tert-butyl or methoxy groups .

- Validation : Check R-factors (<5%) and residual electron density to confirm iodine positioning and Boc-group geometry .

Q. What experimental strategies address contradictions in NMR data (e.g., unexpected peaks)?

- Impurity Profiling : Compare with analogs (e.g., tert-butyl 3-amino-1H-indazole-1-carboxylate ) to identify byproducts from incomplete iodination or Boc cleavage.

- Advanced NMR : 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Reaction Monitoring : In-situ FTIR or LC-MS to track intermediate formation and optimize reaction conditions .

Q. How to design mechanistic studies for the reactivity of the iodo substituent?

- Substitution Reactions : Compare rates of Sonogashira or Buchwald-Hartwig reactions with bromo/chloro analogs to assess leaving-group effects .

- Computational Modeling : DFT calculations to evaluate transition states and electronic effects of the iodo group on indazole aromaticity .

- Isotopic Labeling : Use ¹²⁵I-labeled compound to track substitution pathways via radiometric analysis .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential iodine vapor release during reactions .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .

Data Interpretation and Optimization

Q. How to optimize synthetic yield when scaling up reactions?

- Process Analytical Technology (PAT) : Implement inline pH monitoring and temperature control to maintain reaction consistency.

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., equivalents of iodinating agent, reaction time) .

- Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar impurities before chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.